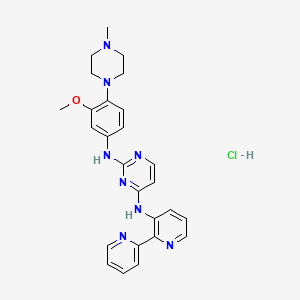

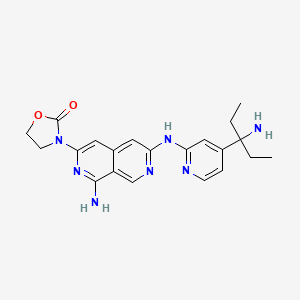

Hexokinase 2 inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexokinase 2 inhibitor 1 is a small molecule designed to inhibit the activity of hexokinase 2, an enzyme that plays a crucial role in glucose metabolism and is often overexpressed in cancer cells. By targeting hexokinase 2, this inhibitor aims to disrupt the metabolic pathways that cancer cells rely on for growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexokinase 2 inhibitor 1 involves a sustainable, single-step process facilitated through direct amidation of an ester with an amine under transition-metal-free conditions. This reaction is carried out at ambient temperature and yields the desired compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, with minimal environmental impact. The use of column chromatography is avoided, and alternative separation techniques are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Hexokinase 2 inhibitor 1 primarily undergoes amidation reactions during its synthesis. It may also participate in other organic reactions such as oxidation, reduction, and substitution, depending on the specific functional groups present in its structure .

Common Reagents and Conditions:

Amidation: Ester and amine under transition-metal-free conditions.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.

Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexokinase 2 inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

Biology: Investigates the role of hexokinase 2 in cellular metabolism and apoptosis.

Industry: Potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

Hexokinase 2 inhibitor 1 exerts its effects by binding to the active site of hexokinase 2, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress within cancer cells. The compound also induces apoptosis by causing the loss of mitochondrial membrane potential and promoting mitophagy .

Comparison with Similar Compounds

Hexokinase 2 inhibitor 1 is unique in its high affinity and selectivity for hexokinase 2 compared to other similar compounds. Some of the similar compounds include:

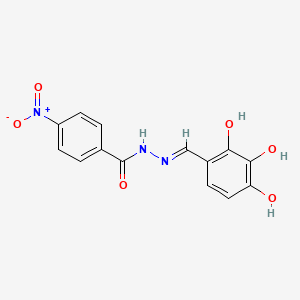

Benitrobenrazide (BNBZ): A potent hexokinase 2 inhibitor with good anti-cancer activity.

3-Bromopyruvate: Another hexokinase 2 inhibitor proposed as a specific antitumor agent.

Benzothiazole-carboxamide and Benzothiazole-methoxyphenyl urea: Compounds that also inhibit hexokinase 2 enzyme activity.

These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications .

Properties

Molecular Formula |

C14H11N3O6 |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |

InChI Key |

OQNGYRBQYWPKIC-VIZOYTHASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)